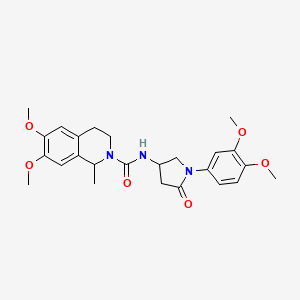

N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxamide

Description

Properties

IUPAC Name |

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinoline-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31N3O6/c1-15-19-13-23(34-5)21(32-3)10-16(19)8-9-27(15)25(30)26-17-11-24(29)28(14-17)18-6-7-20(31-2)22(12-18)33-4/h6-7,10,12-13,15,17H,8-9,11,14H2,1-5H3,(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GISIKEDZLBOGII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=CC(=C(C=C2CCN1C(=O)NC3CC(=O)N(C3)C4=CC(=C(C=C4)OC)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxamide is a complex organic compound notable for its potential biological activities. This compound belongs to a class of isoquinoline derivatives and has been the subject of various studies due to its diverse pharmacological properties.

Chemical Characteristics

The compound's molecular formula is with a molecular weight of approximately 395.5 g/mol. Its structure features a pyrrolidinone ring and multiple methoxy groups that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C22H25N3O4 |

| Molecular Weight | 395.5 g/mol |

| LogP | 2.3307 |

| Hydrogen Bond Acceptors | 6 |

| Hydrogen Bond Donors | 1 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in disease pathways, including neurodegenerative disorders and cancer.

Pharmacological Studies

- Neuroprotective Effects : Recent research has indicated that isoquinoline derivatives can exhibit neuroprotective effects, potentially beneficial in treating conditions like Parkinson's disease. The compound may inhibit catechol-O-methyltransferase (COMT), an enzyme involved in dopamine metabolism, thereby enhancing dopaminergic signaling .

- Antimicrobial Activity : Some studies have reported that related compounds demonstrate significant antimicrobial properties against various pathogens. The structural features of this compound could suggest similar activities, warranting further investigation into its efficacy against bacterial strains .

- Cytotoxicity : In vitro assays have shown that certain isoquinoline derivatives possess cytotoxic effects on cancer cell lines. The specific mechanisms may involve apoptosis induction or cell cycle arrest, although detailed studies on this particular compound are still needed .

Case Studies and Research Findings

Several studies have explored the synthesis and biological evaluation of isoquinoline derivatives similar to this compound:

- Study on COMT Inhibition : Research highlighted the potential of methoxy-substituted isoquinolines as COMT inhibitors, which could lead to improved treatment options for Parkinson's disease .

- Synthesis and Evaluation : A study synthesized several derivatives and evaluated their biological activities, finding promising results for compounds with similar structures in terms of neuroprotective and antimicrobial effects .

Chemical Reactions Analysis

Bischler-Napieralski Cyclization

-

Reaction : Formation of the dihydroisoquinoline core via cyclization of an amide precursor using phosphorus(V) oxychloride (POCl₃) in 1,2-dichloroethane.

Example:

. -

Conditions : Reflux at 100°C for 1 hour.

-

Yield : ~80% for analogous dihydroisoquinoline derivatives .

N-Alkylation and Reductive Alkylation

-

Methylation : Introduction of the methyl group at the N1 position using dimethyl sulfate or methyl iodide in acetone with potassium carbonate as a base .

Example:

. -

Reductive Alkylation : For pyrrolidinone ring formation, reductive amination with aldehydes (e.g., aromatic aldehydes) and sodium cyanoborohydride .

Carboxamide Formation

-

Acylation : Reaction of amine intermediates with activated carbonyl reagents (e.g., methyl malonyl chloride) in dichloromethane or THF .

Example:

.

Methoxy Groups

-

Demethylation : Methoxy groups can be selectively cleaved using strong acids (e.g., HBr in acetic acid) or Lewis acids (e.g., BBr₃) to yield phenolic derivatives .

-

Transetherification : Reactivity with alkyl halides under basic conditions to form new ether linkages.

Pyrrolidinone Ring

-

Reduction : The 5-oxopyrrolidin-3-yl group can be reduced using lithium aluminum hydride (LiAlH₄) to form pyrrolidine derivatives.

-

Oxidation : Susceptible to oxidation with potassium permanganate (KMnO₄) or ozone to cleave the ring or form ketones.

Carboxamide Reactivity

-

Hydrolysis : Acidic (HCl, H₂SO₄) or basic (NaOH) hydrolysis converts the carboxamide to carboxylic acid.

Example:

. -

Nucleophilic Substitution : Reacts with amines or alcohols under coupling agents (e.g., EDC/HOBt) to form urea or ester derivatives .

Photolytic Degradation

-

Exposure to UV light induces cleavage of methoxy and carboxamide groups, forming phenolic and carboxylic acid byproducts.

Oxidative Degradation

-

Reagents : Hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) oxidizes the dihydroisoquinoline ring to isoquinoline derivatives .

Table 2: Functional Group Stability

| Functional Group | Stability to Acid/Base | Stability to Oxidants | Notes |

|---|---|---|---|

| Methoxy (-OCH₃) | Stable in base | Oxidized by KMnO₄ | Demethylation occurs with HBr/HAc |

| Carboxamide (-CONHR) | Hydrolyzes in acid/base | Stable | Forms carboxylic acid or amine |

| Dihydroisoquinoline | Stable | Oxidized to isoquinoline | Sensitive to UV light |

Research Findings

-

Stereochemical Outcomes : N-Alkylation and acylation reactions exhibit stereoselectivity, favoring trans-products due to steric hindrance in the dihydroisoquinoline ring .

-

Microwave-Assisted Synthesis : Reduces reaction times (e.g., cyclization steps completed in 20 minutes vs. 1 hour under conventional heating).

-

Biological Implications : Oxidation of the pyrrolidinone ring enhances solubility but reduces receptor binding affinity in pharmacological analogs .

Comparison with Similar Compounds

Structural Similarities and Differences

The compound shares a carboxamide-linked heterocyclic framework with analogs like N3-(1-(3,5-Dimethyl)adamantyl)-4-Oxo-1-Pentyl-1,4-Dihydro-[1,5]-Naphthyridine-3-Carboxamide (Compound 67) . Key distinctions include:

- Core Heterocycle: The target compound employs a dihydroisoquinoline core, whereas Compound 67 uses a 1,4-dihydronaphthyridine system. The former may exhibit greater planarity due to the fused aromatic system.

- Substituents: The 3,4-dimethoxyphenyl group in the target contrasts with the adamantyl group in Compound 67. Adamantyl substituents are known for enhancing metabolic stability and lipophilicity, while methoxy groups may improve solubility and hydrogen-bonding interactions.

- Side Chains: The target compound includes a 1-methyl group on the dihydroisoquinoline, whereas Compound 67 features a pentyl chain. These differences influence steric bulk and membrane permeability.

Physicochemical Properties

A comparative analysis of key properties is summarized below:

The higher molecular weight of the target compound suggests reduced solubility compared to Compound 67, though the methoxy groups may mitigate this effect.

Spectroscopic and Analytical Data

Compound 67 was characterized by IR, ¹H NMR, and LC-MS, with a melting point reported but unspecified . The target compound’s spectral data (e.g., NMR chemical shifts for methoxy groups or the pyrrolidinone carbonyl) would likely differ due to its distinct heterocycles and substitution patterns.

Q & A

Q. What are the standard synthetic routes for this compound?

The compound can be synthesized via multi-step protocols involving cyclization and coupling reactions. For example, ultrasonic-assisted methods with catalysts like ytterbium triflate in ethanol have been effective for structurally similar polycyclic carboxamides, achieving ~66% yields under optimized conditions . Key intermediates (e.g., 3,4-dimethoxyphenylpyrrolidinone) are prepared using literature methods for analogous scaffolds .

Q. How is the compound characterized post-synthesis?

Characterization involves:

- 1H/13C NMR : Peaks for methoxy groups (δ ~3.7–3.9 ppm) and pyrrolidinone carbonyls (δ ~170–175 ppm) confirm substitution patterns .

- Mass spectrometry (EI) : Molecular ion peaks (e.g., m/z 500–550 for similar derivatives) validate molecular weight .

- Elemental analysis : Matches calculated C, H, N percentages (e.g., ±0.3% deviation) .

Q. What safety precautions are critical during synthesis?

While specific safety data for this compound are limited, protocols for structurally related carboxamides recommend:

- Using PPE (gloves, goggles) due to potential irritancy of methoxy-substituted intermediates .

- Conducting reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., dimethylformamide) .

Advanced Research Questions

Q. How can contradictions in spectral data during characterization be resolved?

- Unexpected NMR peaks : Compare with analogous compounds (e.g., shifts for dihydroisoquinoline protons at δ ~6.8–7.2 ppm) .

- Purity checks : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities >95% .

- X-ray crystallography : Resolve ambiguities in stereochemistry (e.g., for pyrrolidinone ring conformation) .

Q. What strategies optimize synthesis yield and purity?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of methoxy-rich intermediates, while ethanol reduces side reactions .

- Catalyst screening : Ytterbium triflate improves cyclization efficiency in dihydroisoquinoline formation .

- Ultrasonication : Reduces reaction time by 30–50% for similar heterocycles .

Q. How to design structure-activity relationship (SAR) studies?

- Analog synthesis : Modify methoxy groups (e.g., replace with halogens or methyl) to assess impact on bioactivity .

- Biological assays : Test analogs in enzyme inhibition (e.g., kinase assays) or cell-based models (e.g., cytotoxicity) .

Q. How to perform molecular docking studies for target identification?

- Software tools : Use AutoDock Vina or Schrödinger Suite for binding affinity predictions .

- Binding site validation : Align docking results with mutagenesis data (e.g., key residues in kinase ATP pockets) .

- In vitro correlation : Validate docking scores with IC50 values from enzyme inhibition assays .

Methodological Notes

- Data contradiction analysis : Cross-reference melting points (e.g., 210–228°C for similar carboxamides) with DSC/TGA to confirm polymorphism .

- Reaction scalability : Pilot-scale synthesis (10–50 g) requires inert atmospheres (N2/Ar) to prevent oxidation of methoxy groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.